4-Amino-4-isobutylisoxazolidin-3-one

Description

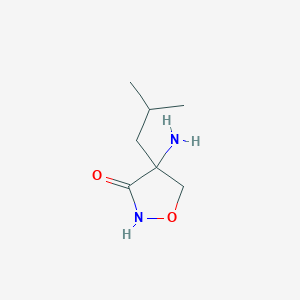

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

4-amino-4-(2-methylpropyl)-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C7H14N2O2/c1-5(2)3-7(8)4-11-9-6(7)10/h5H,3-4,8H2,1-2H3,(H,9,10) |

InChI Key |

LGFUCAPIQJROGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CONC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 4 Isobutylisoxazolidin 3 One and Its Analogs

Strategies for Isoxazolidinone Ring Formation

The construction of the isoxazolidinone heterocycle is primarily achieved through intramolecular ring-closing reactions of open-chain precursors or via convergent multicomponent reaction protocols.

The formation of the isoxazolidinone ring from a linear molecule is a common strategy that involves the intramolecular reaction between two functional groups positioned to favor the formation of the five-membered ring. The choice of precursor dictates the specific reaction conditions required for cyclization.

The reductive cyclization of nitro-containing precursors represents a viable, though less commonly documented, pathway to isoxazolidinone rings. This strategy typically involves a γ-nitro ester or a related carbonyl compound. The fundamental steps involve the reduction of the nitro group to a hydroxylamine (B1172632), followed by an intramolecular attack of the newly formed hydroxylamine onto an ester or other carbonyl functionality to close the ring.

While direct cyclization of a simple nitro alcohol is not the most common route, the underlying principle is demonstrated in related syntheses. For instance, the reduction of α,α-disubstituted-α-nitroketones can yield trisubstituted nitro alcohols, which serve as precursors for amino alcohols and subsequently other heterocycles like oxazolidinones. The key transformation is the reduction of the nitro group, which can be achieved using various reagents, including catalytic hydrogenation (e.g., with Pd/C) or dissolving metal reductions (e.g., Fe/AcOH). This generates the nucleophilic hydroxylamine or amine necessary for the subsequent ring-closing step. Similarly, oxidative intramolecular cyclization of specific nitro alcohols can lead to related structures like isoxazoline-N-oxides.

A well-defined method for synthesizing the 4-amino-3-isoxazolidinone core starts from β-amino acid derivatives. google.com A notable example is the synthesis of 4-amino-3-isoxazolidone from α-amino-β-chloropropionic acid, which can be adapted for analogs like 4-amino-4-isobutylisoxazolidin-3-one by starting with the appropriately substituted β-amino acid derivative. google.com The process involves a sequence of transformations to install the necessary functionalities for the final ring closure. google.com

Table 1: Synthetic Sequence from a β-Amino Acid Derivative

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Carboxyanhydride Formation | Phosgene (B1210022) in an inert solvent (e.g., dioxane) | 4-(chloromethyl)-2,5-dioxo-oxazolidine |

| 2 | Hydroxamic Acid Formation | Hydroxylamine or its salt (e.g., HCl salt) | α-Amino-β-chloropropionohydroxamic acid |

This pathway effectively converts a linear β-amino acid derivative into the target heterocyclic system through the formation and subsequent cyclization of a hydroxamic acid intermediate. google.com The choice of base for the final cyclization step can range from organic amines like triethylamine (B128534) to stronger bases such as sodium ethoxide. google.com

The condensation of a hydroxylamine derivative with a molecule containing a carbonyl group (or a latent carbonyl) is a cornerstone of isoxazolidinone synthesis. This reaction forms a key hydroxamic acid or oxime intermediate, which then undergoes intramolecular cyclization. A prominent example is the reaction of an N-carboxyanhydride, derived from a β-amino acid, with hydroxylamine. google.com In this case, the carbonyl group within the anhydride (B1165640) is attacked by hydroxylamine to open the ring and form a linear α-amino-β-chloropropionohydroxamic acid, which is primed for cyclization. google.com

Another variation involves the cyclization of β-keto hydroxamic acids. These precursors can be synthesized by reacting acyl Meldrum's acids with N,O-bis(tert-butoxycarbonyl)hydroxylamine. researchgate.net Subsequent treatment with acid removes the protecting groups and induces cyclization to the corresponding isoxazolol, a tautomer of the isoxazolidinone ring system. researchgate.net The careful selection of reaction pH and temperature is often crucial to favor the desired isoxazolidinone regioisomer over the alternative 5-isoxazolone byproduct. researchgate.net

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like isoxazolidinones by combining three or more starting materials in a single synthetic operation. This strategy avoids the isolation of intermediates, thereby saving time and resources.

An example of a non-Ugi MCR for the synthesis of isoxazolidin-5-ones involves an organocatalyzed Knoevenagel-aza-Michael-cyclocondensation sequence. nih.gov This reaction brings together an aldehyde, a hydroxylamine, and Meldrum's acid. The process is catalyzed by a Brønsted base and proceeds through a domino reaction sequence to furnish the isoxazolidinone scaffold. nih.gov

The Ugi reaction is a powerful MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.org A particularly relevant variation for the synthesis of complex amino acid derivatives uses α-amino acids as one of the components. mdpi.comnih.gov In this setup, the α-amino acid provides both the amine and the carboxylic acid functionalities, leading to what is known as an Ugi 5-center-4-component reaction (U-5C-4CR). mdpi.comnih.gov

The reaction mechanism begins with the condensation of the amino group of the α-amino acid with an aldehyde to form an imine. mdpi.com This is followed by the nucleophilic addition of the isocyanide to the iminium ion (activated by the proton from the carboxylic acid group), forming a nitrilium ion. mdpi.com This reactive intermediate is then trapped intramolecularly by the carboxylate group of the amino acid backbone. mdpi.com A subsequent Mumm rearrangement yields a stable 1,1'-iminodicarboxylic acid derivative. mdpi.com

Table 2: Components of the Ugi 5-Center-4-Component Reaction

| Component Type | Example | Role |

|---|---|---|

| Bifunctional Component | α-Amino Acid (e.g., L-Valine, L-Serine) | Provides both amine and carboxylic acid |

| Oxo Component | Aldehyde (e.g., Benzaldehyde) or Ketone | Provides the carbonyl for imine formation |

While this reaction does not directly produce the isoxazolidinone ring, its products are highly functionalized peptide-like scaffolds. mdpi.com These complex intermediates can then be subjected to post-condensation modifications to generate a wide variety of heterocyclic systems, including N-acyloxazolidinones. This two-step approach, combining a powerful MCR with a subsequent cyclization, is a key strategy in modern combinatorial and medicinal chemistry. nih.gov

Multicomponent Reaction (MCR) Protocols

Stereoselective and Chiral Synthesis of Isoxazolidinones

Achieving control over the stereochemistry of the isoxazolidinone ring is critical, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. Stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the formation of mixtures that can be difficult to separate and may contain inactive or undesirable components. Key strategies include diastereoselective and enantioselective reactions, as well as the use of chiral starting materials.

Diastereoselective and enantioselective methods are at the forefront of modern asymmetric synthesis, enabling the precise construction of chiral centers.

Enantioselective 1,3-Dipolar Cycloaddition: A prominent method for forming the isoxazolidine (B1194047) ring is the 1,3-dipolar cycloaddition between a nitrone and an alkene. To make this reaction enantioselective, organocatalysts are often employed. For instance, the use of a second-generation MacMillan catalyst (an imidazolidinone salt) has been shown to significantly accelerate the reaction between nitrones and α,β-unsaturated aldehydes, leading to highly functionalized 4-isoxazolines with good to excellent enantiomeric ratios. nih.gov This approach highlights how a catalyst can create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Multicomponent Reactions: An organocatalyzed multicomponent reaction provides a direct route to isoxazolidin-5-ones. nih.gov The reaction between Meldrum's acid, a hydroxylamine, and an aldehyde, catalyzed by a Brønsted base, can produce syn-diastereoenriched isoxazolidinones. nih.gov This process is highly efficient, building the complex heterocyclic scaffold in a single step from simple precursors. nih.gov

Metal-Catalyzed Cycloadditions: Metal complexes can also serve as powerful catalysts for these transformations. The combination of a magnesium perchlorate-bis(oxazoline) complex has been used to catalyze the 1,3-dipolar cycloaddition between nitrile oxides and imides, yielding isoxazolines. chemrxiv.org Similarly, nickel and ytterbium catalysts have demonstrated high enantioselectivity in related cycloadditions, showcasing the versatility of metal catalysis in accessing these chiral heterocycles. chemrxiv.org Although these examples yield isoxazolines or isoxazolin-5-ones, the underlying principles of asymmetric catalysis are directly applicable to the synthesis of related isoxazolidin-3-one (B181425) structures. chemrxiv.orgchemrxiv.org

An alternative to asymmetric catalysis is the use of chiral building blocks or auxiliaries. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com

Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are covalently bonded to the substrate to induce facial selectivity in reactions. wikipedia.org Evans' oxazolidinones are a classic example, widely used to direct asymmetric alkylation and aldol (B89426) reactions. rsc.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com In the context of isoxazolidinone synthesis, an auxiliary could be attached to a precursor molecule to control the formation of stereocenters at positions 4 or 5 during the ring-forming step. For example, N-tert-butanesulfinamide is a highly effective chiral auxiliary used to synthesize chiral amines and can be adapted for creating α-substituted amino acids, which are key precursors for compounds like this compound. nih.gov

Chiral Building Blocks: The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products like amino acids, terpenes, and carbohydrates. wiley.comwiley-vch.de These molecules can be used as starting materials, incorporating their inherent chirality into the final product. nih.govenamine.net For the synthesis of this compound, a potential chiral building block would be an optically active α-amino-α-isobutyl-β-hydroxy-propionic acid derivative. Using such a precursor would set the stereochemistry at the C4 position from the outset.

Functionalization and Derivatization Strategies of the Isoxazolidinone Core

The synthesis of a specifically substituted molecule like this compound requires precise methods for introducing the desired functional groups onto the heterocyclic core. These functionalizations can occur during the ring synthesis or after the core has been formed.

The key challenge in synthesizing the target molecule is the creation of the quaternary stereocenter at the C4 position, which bears both an amino group and an isobutyl group.

Synthesis from Substituted Precursors: A direct and effective method involves starting with a precursor that already contains the required substituents. A known synthesis for the parent 4-amino-3-isoxazolidone starts from α-amino-β-chloropropionic acid. google.com This precursor is first reacted with phosgene to form an N-carboanhydride, which then reacts with hydroxylamine to yield an α-amino-β-chloropropionohydroxamic acid intermediate. google.com This intermediate is then cyclized using a base to form the final 4-amino-3-isoxazolidone ring. google.com

By analogy, the synthesis of this compound would likely start from α-amino-α-isobutyl-β-chloropropionic acid . This advanced precursor would already contain the necessary carbon skeleton, and the synthetic sequence would proceed similarly to establish the heterocyclic ring with the desired C4 substitution pattern.

Once the isoxazolidinone ring is formed, it can be further modified to introduce additional diversity. While skeletal rearrangements are a known phenomenon in the biosynthesis of complex natural products like triterpenoids, they are less common for simple heterocycles unless under specific conditions. nih.gov More typical modifications involve the functionalization of existing reactive sites. peptide.comnih.gov

For an isoxazolidinone, common post-cyclization modifications could include:

N-Functionalization: The nitrogen atom of the ring can be alkylated or acylated to introduce a variety of substituents. In related oxazolidine (B1195125) systems, the nitrogen-bound group can be modified through reactions with electrophiles in the presence of a Lewis acid. researchgate.net

Modification of Substituents: The amino group at C4 could be acylated, alkylated, or used as a handle to attach other molecular fragments.

Ring Transformations: Under certain conditions, the isoxazolidinone ring could be opened and transformed into other valuable structures, such as β-amino acids or γ-amino alcohols. chemrxiv.org

Catalytic Systems in Isoxazolidinone Synthesis

Catalysis is essential for developing efficient, selective, and sustainable synthetic routes. Both metal-based and organocatalytic systems have been successfully applied to the synthesis of isoxazolidinones and related heterocycles.

Metal Catalysis:

Copper (Cu): A CuBr/ionic liquid system has been developed for the green synthesis of 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and CO2. This system is notable for its high turnover number and ability to function under atmospheric pressure of CO2. mdpi.com

Palladium (Pd): Palladium catalysts are effective for reactions such as the intramolecular aminohydroxylation of alkenes and the carboamination of hydroxylamines, providing routes to substituted oxazolidinones and isoxazolidines, respectively. organic-chemistry.orgresearchgate.net

Aluminum (Al): Aluminum(salphen) complexes have been used to catalyze the cycloaddition of CO2 and aziridines to form oxazolidinones, demonstrating high regioselectivity under solvent-free conditions. researchgate.net

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can promote chemical reactions. Their use is a key area of green chemistry.

Imidazolidinones (MacMillan Catalysts): As mentioned, these catalysts are highly effective in promoting enantioselective 1,3-dipolar cycloadditions to form chiral isoxazolines. nih.gov

Brønsted Bases: Simple bases can catalyze multicomponent reactions, such as the synthesis of isoxazolidin-5-ones from Meldrum's acid, aldehydes, and hydroxylamines. nih.gov

Bifunctional Catalysts: Some organocatalysts can act as both a Brønsted acid and a Lewis base, simultaneously activating both reaction partners to facilitate cycloadditions. nih.gov

Table 1: Overview of Catalytic Systems in the Synthesis of Isoxazolidinone and Related Heterocycles

| Catalyst Type | Catalyst Example | Reaction Type | Product Core | Reference |

|---|---|---|---|---|

| Organocatalyst | MacMillan's Imidazolidinone | 1,3-Dipolar Cycloaddition | Isoxazoline | nih.gov |

| Organocatalyst | Brønsted Base | Multicomponent Reaction | Isoxazolidin-5-one | nih.gov |

| Metal Catalyst | CuBr / Ionic Liquid | Three-component reaction | 2-Oxazolidinone | mdpi.com |

| Metal Catalyst | Aluminum(salphen) complex | Cycloaddition (CO2 + aziridine) | Oxazolidinone | researchgate.net |

| Metal Catalyst | Palladium(OAc)2 | Ring-opening cyclization | Oxazolidinone | organic-chemistry.org |

| Metal Catalyst | Ni(ClO4)2 / bis(oxazoline) | 1,3-Dipolar Cycloaddition | Isoxazoline | chemrxiv.org |

Lewis Acid Catalysis

Lewis acid catalysis offers a powerful tool for the construction of heterocyclic rings by activating substrates and facilitating bond formation. In the context of isoxazolidin-3-one synthesis, Lewis acids can promote cyclization reactions that would otherwise require harsh conditions or proceed with low selectivity. While a specific Lewis acid-catalyzed synthesis for this compound is not extensively detailed in the literature, the principles can be applied to plausible synthetic precursors.

The activation of an enophile with specific functional groups can facilitate Lewis acid-catalyzed cyclization. For instance, in the synthesis of piperidines, which are also nitrogen-containing heterocycles, activating an enophile with two ester groups led to a highly facile ene cyclization catalyzed by methylaluminum dichloride (MeAlCl₂), yielding trans 3,4-disubstituted products with high diastereoselectivity. nih.gov This highlights the potential for fine-tuning the electronic properties of the substrate and the choice of Lewis acid to control the reaction outcome. nih.gov The balance between the desired ene cyclisation and competing reactions like the hetero-Diels-Alder reaction can be influenced by the activating group on the enophile, the nature of the ene component, and the specific Lewis acid employed. nih.gov

A proposed strategy for the synthesis of a 4,4-disubstituted isoxazolidin-3-one ring system could involve the intramolecular cyclization of a suitably substituted O-alkenyl hydroxamate. In this hypothetical pathway, a Lewis acid would coordinate to the carbonyl oxygen of the hydroxamate or another activating group, enhancing the electrophilicity of the system and promoting the nucleophilic attack of the nitrogen atom onto the activated double bond to form the isoxazolidinone ring. The choice of Lewis acid would be critical in achieving high yield and stereoselectivity.

Table 1: Examples of Lewis Acids in Heterocyclic Synthesis

| Lewis Acid | Application | Reference |

| Methylaluminum dichloride (MeAlCl₂) | Catalyzed ene cyclisation of 4-aza-1,7-dienes to form piperidines. | nih.gov |

This table illustrates the application of a Lewis acid in a relevant heterocyclic synthesis, suggesting its potential applicability to isoxazolidin-3-one formation.

Green Chemistry Approaches and Supported Catalysts (e.g., Modified Cyclodextrins)

Green chemistry principles are increasingly being integrated into synthetic methodologies to create more environmentally benign processes. For the synthesis of isoxazole (B147169) and isoxazolidinone derivatives, this has led to the development of reactions in aqueous media using recyclable catalysts. nih.govresearchgate.net Modified cyclodextrins have emerged as promising supported catalysts in this area.

Cyclodextrins are naturally occurring cyclic oligosaccharides that are biodegradable and non-toxic. iaea.orgresearchgate.net Their molecular structure, often described as a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior, allows them to encapsulate lipophilic guest molecules in aqueous solutions. nih.gov This property can be harnessed to bring reactants together and catalyze reactions. To enhance their catalytic activity and solubility, native cyclodextrins can be chemically modified by attaching various functional groups to their hydroxyl moieties. nih.govnih.gov

A notable example is the use of a copper(I)-modified β-cyclodextrin (Cu@Met-β-CD) as a catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. nih.gov This reaction proceeds in an environmentally friendly manner, offering high yields, short reaction times, and a simple work-up procedure without the need for column chromatography. nih.gov A key advantage of this catalytic system is its reusability; the catalyst can be recovered and reused for multiple reaction cycles without a significant loss of activity. nih.gov

The synthesis of these isoxazol-5(4H)-ones involves the reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. nih.gov While this produces a related but different heterocyclic core to this compound, the underlying principles of using a modified cyclodextrin (B1172386) to catalyze the formation of the isoxazole ring in a green solvent are highly relevant. The development of similar catalytic systems could foreseeably be applied to the synthesis of 4,4-disubstituted isoxazolidin-3-ones. Recent reviews have highlighted the significant progress in the multicomponent synthesis of 3,4-disubstituted-isoxazole-5-(4H)-ones, emphasizing the variety of catalytic systems and the integration of green chemistry principles. oiccpress.com

Table 2: Research Findings on Green Synthesis of Isoxazol-5(4H)-one Analogs using a Modified Cyclodextrin Catalyst

| Reactants | Catalyst | Solvent | Reaction Time | Yield (%) | Catalyst Reusability | Reference |

| Aromatic aldehydes, ethyl acetoacetate, hydroxylamine hydrochloride | Cu@Met-β-CD | None (neat) | 4-15 min | Good to Excellent | Up to 7 cycles with no significant loss of activity | nih.gov |

This table summarizes the key findings for the green synthesis of isoxazol-5(4H)-one analogs, demonstrating the efficiency and sustainability of using modified cyclodextrin-based catalysts.

Chemical Reactivity and Transformations of 4 Amino 4 Isobutylisoxazolidin 3 One

Intrinsic Ring Stability and Cleavage Reactions

The isoxazolidine (B1194047) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is characterized by a labile N-O bond, which is the focal point of its reactivity. wikipedia.org This inherent weakness governs the stability of the ring and provides a pathway for various chemical transformations.

The nitrogen-oxygen single bond in the isoxazolidine ring is inherently weak and susceptible to cleavage under various conditions. This scission is a key step in many of the characteristic reactions of isoxazolidines, leading to ring-opening and subsequent rearrangements. clockss.org The cleavage of the N-O bond can be initiated by thermal, photochemical, or chemical means, including reductive or oxidative conditions. For instance, hydrogenolysis is a common method for cleaving the N-O bond, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. rsc.org This process results in the formation of 1,3-aminoalcohols. wikipedia.org

The stability of the N-O bond can be influenced by the substituents on the ring. Electron-withdrawing groups can destabilize the bond, making it more prone to cleavage. The conditions for scission can range from mild, such as catalytic hydrogenation at room temperature, to more forcing conditions involving strong reducing agents or high temperatures.

Table 1: Conditions for N-O Bond Cleavage in Isoxazolidine Derivatives

| Reaction Type | Reagents and Conditions | Expected Product Type |

| Hydrogenolysis | H₂, Pd/C or Raney Ni | 1,3-Aminoalcohol |

| Reductive Cleavage | Zn/AcOH, Al-Hg | 1,3-Aminoalcohol |

| Photochemical Cleavage | UV light | Radical intermediates |

This table is illustrative and based on general reactions of isoxazolidine derivatives.

Cleavage of the N-O bond in isoxazolidine derivatives opens up a variety of reaction pathways, leading to the formation of acyclic products or rearranged heterocyclic systems. The specific outcome is often dependent on the reaction conditions and the substitution pattern of the isoxazolidine ring. clockss.org

One of the most common transformations following N-O bond cleavage is the formation of β-amino acids or their derivatives. rsc.org For instance, hydrolysis and hydrogenolysis of isoxazolidine spiro derivatives can yield β-amino esters and β-amino acids in good yields. rsc.org In the case of 4-Amino-4-isobutylisoxazolidin-3-one, reductive cleavage would be expected to yield 3,4-diamino-5-methylhexan-1-ol.

Rearrangement reactions can also occur, particularly when the nitrogen atom is quaternized. clockss.org Treatment of 3-aryl-substituted 4-isoxazolines with methyl iodide leads to the formation of isoxazolinium salts, which can then undergo rearrangement to form α,β-enones or enamines, depending on the substituents and reaction conditions. clockss.org While this specific example pertains to isoxazolines, similar reactivity could be anticipated for isoxazolidinones under appropriate conditions.

Reactions Involving the Exocyclic Amino Group at Position 4

The primary amino group at the C4 position is a key site for nucleophilic reactions, allowing for a wide range of chemical modifications and the introduction of diverse functionalities.

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. This allows it to readily participate in reactions with various electrophiles.

Acylation: The amino group can be easily acylated using acylating agents such as acid chlorides, anhydrides, or activated esters in the presence of a base. This reaction leads to the formation of the corresponding amides. For example, reaction with acetyl chloride would yield N-(4-isobutyl-3-oxo-isoxazolidin-4-yl)acetamide.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, a two-step process involving the formation of an imine followed by reduction, provides a more controlled method for mono-alkylation.

Table 2: Potential Nucleophilic Reactions of the Amino Group

| Reaction Type | Reagent | Expected Product |

| Acylation | Acetyl chloride, pyridine | N-(4-isobutyl-3-oxo-isoxazolidin-4-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride, triethylamine (B128534) | N-(4-isobutyl-3-oxo-isoxazolidin-4-yl)benzenesulfonamide |

| Urea Formation | Phenyl isocyanate | 1-(4-isobutyl-3-oxo-isoxazolidin-4-yl)-3-phenylurea |

This table is illustrative and based on general reactions of primary amines.

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. google.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. rsc.org

The rate of imine formation is pH-dependent, with the optimal pH generally being around 5. rsc.org At lower pH, the amine is protonated and becomes non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. organic-chemistry.org

These imine derivatives can serve as versatile intermediates for further transformations. For example, they can be reduced to secondary amines or reacted with organometallic reagents to form new carbon-carbon bonds.

Chemical Modifications and Derivatizations of the Isobutyl Substituent

The isobutyl group at the C4 position is a saturated alkyl chain and is generally less reactive than the other functional groups in the molecule. However, under specific conditions, it can undergo chemical modifications.

Radical halogenation, for instance, could introduce a halogen atom onto the isobutyl chain, preferentially at a tertiary carbon if one were present, but in this case, it would likely occur at one of the methylene (B1212753) or methyl positions. This halogenated derivative could then serve as a handle for further functionalization through nucleophilic substitution reactions.

Oxidation of the isobutyl group is also a possibility, although it would likely require harsh conditions that might also affect the isoxazolidinone ring. Selective oxidation could potentially lead to the formation of hydroxylated or carbonylated derivatives. However, achieving selectivity in such reactions would be a significant synthetic challenge.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for identifying the various functional groups within a molecule by probing the vibrations of its chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique would be instrumental in confirming the presence of key functional groups in 4-Amino-4-isobutylisoxazolidin-3-one. The primary amino group (-NH₂) would exhibit characteristic stretching vibrations. The carbonyl group (C=O) of the isoxazolidinone ring, a lactam, would show a strong absorption band. Additionally, C-H stretches from the isobutyl group and C-N and C-O stretches from the ring would be identifiable.

Hypothetical FTIR Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3400-3250 | Medium, Doublet |

| C-H Stretch | Isobutyl (-CH, -CH₂, -CH₃) | 2960-2870 | Strong |

| C=O Stretch | Lactam Carbonyl | 1750-1730 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1650-1580 | Medium-Strong |

| C-N Stretch | Amine/Lactam | 1250-1020 | Medium |

Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light, which is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the C-C backbone of the isobutyl group and the symmetric vibrations of the isoxazolidine (B1194047) ring, providing a unique molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR would provide information on the number of different types of protons, their connectivity, and their chemical environment. The isobutyl group would produce a distinct set of signals: a doublet for the two methyl groups, a multiplet for the methine (-CH) proton, and another multiplet for the diastereotopic methylene (B1212753) (-CH₂) protons. The protons on the isoxazolidine ring would also show characteristic shifts. The amino group protons might appear as a broad singlet.

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Proton Environment | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Isobutyl -CH₃ | Doublet | ~0.9 |

| Isobutyl -CH₂ | Multiplet | ~1.8-2.0 |

| Isobutyl -CH | Multiplet | ~2.1-2.3 |

| Ring -CH₂-O | Multiplet | ~4.0-4.5 |

¹³C NMR spectroscopy identifies all the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon at a significantly downfield shift, the quaternary C4 carbon attached to the amino and isobutyl groups, and the carbons of the isobutyl chain and the isoxazolidine ring.

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Lactam C=O (C3) | ~175 |

| Ring -CH₂-O (C5) | ~75 |

| Quaternary C-NH₂ (C4) | ~60 |

| Isobutyl -CH₂ | ~45 |

| Isobutyl -CH | ~25 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, confirming the proton-proton connectivities within the isobutyl group and the isoxazolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons.

By combining these advanced spectroscopic methods, a complete and unambiguous structural determination of this compound could be achieved.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For a compound like this compound, HRMS would be used to confirm its molecular formula, C₇H₁₄N₂O₂.

Hypothetical HRMS Data for C₇H₁₄N₂O₂

| Ion Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 159.1128 |

| [M+Na]⁺ | 181.0947 |

| [M+K]⁺ | 197.0687 |

This table presents theoretical high-resolution mass-to-charge ratios for different adducts of this compound. These values serve as a reference for experimental verification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. A specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This technique provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern is a unique fingerprint that can confirm the connectivity of atoms within the molecule. For this compound, key fragmentation pathways would likely involve the loss of the isobutyl group, cleavage of the isoxazolidinone ring, and loss of the amino group.

X-ray Crystallography for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of individual atoms can be determined. This allows for the precise measurement of all bond lengths and angles within the this compound molecule. It would also reveal the specific conformation of the isoxazolidinone ring (e.g., envelope or twist conformation) and the orientation of the isobutyl and amino substituents.

Illustrative Crystallographic Data Table

| Parameter | Expected Range/Value |

|---|---|

| C-C Bond Lengths (Å) | 1.50 - 1.54 |

| C-N Bond Lengths (Å) | 1.45 - 1.49 |

| C=O Bond Length (Å) | ~1.23 |

| N-O Bond Length (Å) | ~1.45 |

| C-N-O Bond Angle (°) | 105 - 115 |

| O-C-C Bond Angle (°) | 100 - 110 |

This table provides typical bond lengths and angles that would be expected for the structural framework of this compound, based on known values for similar chemical moieties.

Analysis of Intermolecular Interactions in Crystal Lattices

X-ray crystallography also elucidates how molecules are arranged in the crystal lattice and the nature of the intermolecular forces holding them together. For this compound, key interactions would likely include hydrogen bonding involving the amino group and the carbonyl oxygen. These interactions play a crucial role in determining the crystal packing and physical properties of the compound, such as its melting point and solubility. Analysis of the crystal structure would reveal the specific hydrogen bond donors and acceptors, as well as their distances and angles.

Table of Compounds

| Compound Name |

|---|

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the necessary data for "this compound" is not present in the public domain. Generating content would require fabricating data, which falls outside the scope of providing factual and accurate information.

Theoretical and Computational Investigations of 4 Amino 4 Isobutylisoxazolidin 3 One

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on 4-Amino-4-isobutylisoxazolidin-3-one are not extensively documented in publicly available literature, the dynamic behavior of related isoxazolidine (B1194047) derivatives has been explored to understand their interactions with biological targets. researchgate.netresearchgate.net These simulations are crucial for revealing the conformational changes and flexibility of the molecule, which are essential for its biological activity.

MD simulations of isoxazolidine derivatives often involve placing the molecule in a simulated physiological environment, such as a water box with ions, to mimic its behavior in the body. researchgate.net The simulation calculates the forces between atoms and uses these forces to predict their motion over a period of time, typically nanoseconds to microseconds.

Key parameters often analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Hydrogen Bonds: To analyze the formation and breaking of hydrogen bonds, which are critical for intermolecular interactions.

Radius of Gyration (Rg): To understand the compactness of the molecule.

For a molecule like this compound, MD simulations could be particularly insightful in understanding its interaction with target proteins, such as enzymes or receptors. By simulating the compound in the binding site of a protein, researchers can observe the stability of the interaction, the key amino acid residues involved, and the conformational changes that may occur upon binding. researchgate.netresearchgate.net

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Time (ns) | Average RMSD (Å) | Average RMSF of Isobutyl Group (Å) | Number of Hydrogen Bonds with Solvent | Radius of Gyration (Å) |

| 0-10 | 1.2 | 1.8 | 5 | 3.5 |

| 10-20 | 1.3 | 2.0 | 4 | 3.6 |

| 20-30 | 1.2 | 1.9 | 5 | 3.5 |

| 30-40 | 1.4 | 2.1 | 4 | 3.7 |

| 40-50 | 1.3 | 2.0 | 5 | 3.6 |

Note: This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a molecule with its physicochemical properties. nih.govnih.gov For this compound, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and melting point, which are important for its development as a potential therapeutic agent. nih.gov

The development of a QSPR model involves several steps:

Data Collection: A dataset of molecules with known properties is compiled. For isoxazolidinone derivatives, this would involve synthesizing a series of related compounds and experimentally measuring their properties.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest. nih.govnih.gov

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development. nih.gov

For this compound, QSPR studies could focus on predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for its pharmacokinetic profile.

Table 2: Examples of Molecular Descriptors Potentially Used in QSPR Modeling of this compound

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based topological index. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

Note: This table provides examples of descriptor types and is not an exhaustive list.

By establishing a reliable QSPR model, the properties of new, unsynthesized derivatives of this compound can be predicted, thus guiding the design and synthesis of compounds with improved characteristics.

Research Applications in Chemical Sciences and Beyond

Role as Building Blocks and Synthetic Intermediates

The isoxazolidine (B1194047) ring is a versatile building block in organic synthesis, valued for its inherent functionality and stereochemical properties. researchgate.netnih.gov As multipurpose intermediates, these scaffolds provide pathways to a diverse range of other molecular structures. nih.gov

The 4-amino-isoxazolidin-3-one structure serves as a chiral precursor for the synthesis of more complex molecules. The functional groups present—a primary amine, a lactam-like carbonyl, and the N-O bond of the heterocycle—offer multiple reaction sites for chemical modification. The synthesis of the parent compound, 4-amino-3-isoxazolidone, has been described through processes involving the cyclization of intermediates like α-amino-β-chloropropionohydroxamic acid. google.com This highlights its role as a synthetic target and an intermediate. Isoxazolidine compounds are frequently used as influential building blocks for creating bioactive molecules and natural products, underscoring their importance in medicinal and organic chemistry. researchgate.netnih.gov

Heterocyclic cores are often used as foundational structures for the synthesis of annulated, or fused, ring systems. Methodologies such as the aza-Robinson annulation are employed to build fused bicyclic amides from simple cyclic imides. nih.gov Similarly, annulated oxazolidinones have been synthesized to serve as potential precursors to other complex structures. researchgate.net While specific examples starting from 4-amino-4-isobutylisoxazolidin-3-one are not detailed in the literature, its structure possesses the necessary functionality to potentially undergo intramolecular cyclization or annulation reactions to form more complex, polycyclic heterocyclic systems.

One of the most significant applications of the 4-amino-isoxazolidin-3-one scaffold is in the design of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation. mdpi.com The incorporation of conformationally restricted amino acids is a key strategy in peptidomimetic design to control the molecule's shape. lifechemicals.com

The rigid isoxazolidinone ring severely restricts the torsional angles around the α-carbon, making it an excellent constrained amino acid analog. Such scaffolds can stabilize specific secondary structures in peptides, such as α-turns and β-turns. nih.govnih.gov For instance, bicyclic isoxazoline-based γ-amino acids have been shown to effectively stabilize α-turn conformations in model peptides. nih.govnih.gov In the context of this compound, the isobutyl group would mimic the side chain of the amino acid leucine, while the heterocyclic core imposes conformational rigidity.

| Scaffold Type | Structural Feature | Application in Peptidomimetics | Example |

|---|---|---|---|

| Isoxazolidine/Isoxazoline | Five-membered N-O heterocycle | Acts as a constrained amino acid analog; stabilizes α-turns and β-turns. nih.govnih.govnih.gov | 4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid nih.govnih.gov |

| Polypyrrolinone | Fused five-membered lactam rings | Serves as a scaffold for mimicking β-strands and β-sheets. mdpi.com | Trispyrrolinone structures mdpi.com |

| Azabicycloalkane | Bicyclic amine structure | Used as dipeptide surrogates to mimic β-turns. researchgate.net | Indolizidine-2-one amino acids researchgate.net |

Exploration in Enzyme Inhibition Studies

The isoxazolidin-3-one (B181425) scaffold is present in molecules known to inhibit enzyme activity. The most prominent example is D-cycloserine (D-4-amino-3-isoxazolidinone), a broad-spectrum antibiotic that functions by inhibiting key bacterial enzymes. Its activity against enzymes involved in bacterial cell wall synthesis makes this class of compounds an area of interest for developing new antimicrobial agents. The structural similarity of this compound to D-cycloserine suggests its potential for similar biological activity, warranting investigation as an enzyme inhibitor. Various other isoxazole (B147169) derivatives have been studied as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenase (LOX). nih.gov

The mechanism of action for D-cycloserine is well-established. It acts as a competitive inhibitor of two crucial enzymes in the peptidoglycan biosynthesis pathway: L-alanine racemase and D-alanine:D-alanine ligase. pharmacompass.com As a structural analog of D-alanine, it binds to the active sites of these enzymes, thereby preventing the synthesis of the D-Ala-D-Ala dipeptide, an essential component of the bacterial cell wall. pharmacompass.com This targeted inhibition leads to a bacteriostatic effect. The study of such mechanisms is critical for understanding enzyme function and for the rational design of new, more potent inhibitors.

Application in Ligand Design for Receptor Binding Assays

Receptor binding assays are fundamental tools in drug discovery used to quantify the interaction between a ligand and its biological target, such as a receptor or enzyme. These assays can determine key parameters like the binding affinity (Kd or Ki) and the concentration required to inhibit a biological process by 50% (IC50).

The parent compound, D-cycloserine, has been evaluated in various binding assays against multiple targets. This demonstrates the utility of the 4-amino-isoxazolidin-3-one scaffold in ligand design and characterization. Data from such assays are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. A molecule like this compound could be screened against a panel of receptors and enzymes to identify potential biological targets and to quantify its binding potency.

| Target | Target Class | Assay Type | Affinity Value (nM) | Reference |

|---|---|---|---|---|

| UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase | Enzyme (Ligase) | IC50 | 7,400 | |

| Proton-coupled amino acid transporter 1 (PAT1) | Transporter | Ki | 4,400,000 | |

| Glutamate receptor ionotropic, NMDA 1 | Receptor (Ion Channel) | IC50 | 150,000 | |

| Glutamate receptor ionotropic, NMDA 2C | Receptor (Ion Channel) | EC50 | 16,000 |

Principles of Molecular Design for Receptor Agonism/Antagonism

There is no information available regarding the design principles of this compound for interaction with specific biological receptors.

Structure-Activity Relationship (SAR) Investigations

No studies have been published that explore how structural modifications of this compound correlate with changes in its biological activity.

Correlating Structural Modifications with Biological Response in in vitro Systems

There is a lack of in vitro data to create tables or discuss the correlation between structural changes to the parent compound and its effects in biological systems.

Analytical Method Development and Validation for Research Purposes

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the separation and purification of "4-Amino-4-isobutylisoxazolidin-3-one" from complex matrices such as biological fluids or reaction mixtures. The choice of technique depends on the specific analytical goal, with High-Performance Liquid Chromatography (HPLC) being a primary tool for quantification and purification.

Developing an HPLC method for "this compound" requires careful optimization of several parameters to achieve adequate separation from potential impurities and matrix components.

Stationary Phase Selection: Due to the polar nature of the molecule, which contains an amino group and a lactam structure, reversed-phase (RP) chromatography is a suitable starting point. A C18 or C8 column is commonly employed. For separating the enantiomers of this chiral compound, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven effective for the enantioseparation of similar oxazolidinone and isoxazoline compounds. semmelweis.hunih.gov

Mobile Phase Composition: In reversed-phase mode, a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter that influences the retention and peak shape by controlling the ionization state of the primary amine. For chiral separations in a polar organic mode, solvents like acetonitrile, methanol, or ethanol, sometimes in combination, are used. semmelweis.huresearchgate.net

Detection: The isoxazolidinone ring and its carbonyl group lack a strong chromophore for UV detection at higher wavelengths. Therefore, detection is often performed at low UV wavelengths, typically in the range of 200-215 nm, where the carboxyl group of the amino acid-like structure absorbs. shimadzu.co.kr If sensitivity is insufficient, pre-column or post-column derivatization with a UV-active or fluorescent tag can be employed to enhance detection. shimadzu.co.krnih.gov

Table 1: Illustrative HPLC Method Parameters for "this compound"

| Parameter | Reversed-Phase (Achiral) | Chiral Separation |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Lux Amylose-1, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | N/A |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient/Isocratic | Gradient: 5% B to 95% B in 15 min | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 mL/min semmelweis.hu |

| Column Temperature | 30 °C | 25 °C semmelweis.hu |

| Detection | UV at 210 nm semmelweis.hu | UV at 210 nm semmelweis.hu |

| Injection Volume | 10 µL | 5 µL |

For the analysis of trace amounts of "this compound," particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. kuleuven.be

The hyphenation of LC with tandem mass spectrometry combines the separation power of HPLC with the mass analysis capabilities of MS, providing high molecular specificity. kuleuven.be Electrospray ionization (ESI) is a suitable technique for ionizing this polar molecule, typically in positive ion mode, which would protonate the primary amine.

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. littlemsandsailing.com This process significantly reduces background noise and enhances selectivity. The development of an LC-MS/MS method involves optimizing ionization parameters and identifying characteristic precursor-to-product ion transitions. A stable isotope-labeled internal standard is often used to ensure the highest accuracy and precision. researchgate.net

Table 2: Hypothetical LC-MS/MS Parameters for "this compound"

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 173.13 (M+H)⁺ |

| Product Ion (Q3) | e.g., m/z 116.11 (Loss of isobutene) |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

Spectroscopic Quantification Methods

While chromatography is essential for separation, spectroscopic methods, particularly UV-Visible spectrophotometry, can be used for quantification, especially for bulk material or in simpler solutions where selectivity is not a major concern.

The quantification of "this compound" by UV spectroscopy relies on the absorbance of the molecule. Aliphatic amino acids and their derivatives typically exhibit absorbance in the far-UV region, from 200 to 210 nm, due to the electronic transitions of the carboxyl group. shimadzu.co.krresearchgate.net A standard calibration curve can be constructed by measuring the absorbance of solutions with known concentrations at the wavelength of maximum absorbance (λmax).

For mixtures or samples with interfering substances, derivative spectroscopy can enhance resolution. nih.gov The second or fourth derivative of the absorbance spectrum can resolve overlapping peaks and provide a more sensitive measure of changes in the analyte's concentration. nih.govdayuenterprises.com This technique is particularly useful for detecting subtle conformational changes or alterations in the microenvironment of the chromophore. dayuenterprises.com

Table 3: Example Linearity Data for Spectroscopic Quantification

| Concentration (µg/mL) | Absorbance at 210 nm (AU) |

|---|---|

| 1.0 | 0.052 |

| 5.0 | 0.255 |

| 10.0 | 0.510 |

| 20.0 | 1.021 |

| 50.0 | 2.545 |

| Correlation Coefficient (r²) | 0.9998 |

Method Validation Parameters for Research Protocols

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. semmelweis.hu The key parameters, as often guided by ICH (International Council for Harmonisation) principles, ensure the reliability and consistency of the results. semmelweis.hunih.gov

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. semmelweis.hu It is typically evaluated by analyzing a series of standards at different concentrations (usually a minimum of five) and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r²) should ideally be close to 1.0. semmelweis.hu

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. shimadzu.co.kr It is assessed by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., low, medium, and high) and calculating the percent recovery.

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. semmelweis.hu It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. semmelweis.hu

Intermediate Precision: Expresses variations within the same laboratory, such as on different days or with different analysts or equipment. semmelweis.hu

Reproducibility: The precision between different laboratories.

Precision is reported as the relative standard deviation (RSD) or coefficient of variation (CV).

Table 4: Illustrative Accuracy and Precision Data

| Spiked Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |

|---|---|---|---|---|

| Low | 10 | 9.8 | 98.0% | 4.5% |

| Medium | 100 | 101.2 | 101.2% | 3.1% |

| High | 500 | 495.5 | 99.1% | 2.5% |

Specificity: This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. shimadzu.co.kr In HPLC, specificity is demonstrated by showing that the peak for "this compound" is well-resolved from other peaks and that there is no interference at its retention time in a blank matrix. Peak purity analysis using a photodiode array (PDA) detector can further support specificity.

Selectivity: While often used interchangeably with specificity, selectivity is a comparative term that describes the ability of a method to distinguish and quantify the analyte from other substances in the sample. In LC-MS/MS, the high selectivity is achieved by monitoring a specific MRM transition, which is unique to the analyte's structure and fragmentation pattern.

Sample Preparation Techniques for Diverse Research Matrices

The accurate quantification of this compound in diverse research matrices is contingent upon the development and application of effective sample preparation techniques. The primary objectives of sample preparation are to remove interfering endogenous components from the sample matrix, concentrate the analyte of interest, and ensure compatibility with the chosen analytical instrument. biopharminternational.com The selection of an appropriate technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, the required limit of detection, and the desired sample throughput. biopharminternational.com For a compound like this compound, which possesses an amino acid-like structure, methods commonly employed for the analysis of amino acids and other small polar molecules in biological and environmental samples are applicable.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely utilized method for the cleanup of biological fluids such as plasma and serum. biopharminternational.commdpi.com This technique is particularly advantageous for its simplicity, low cost, and amenability to high-throughput automation, often in a 96-well plate format. biopharminternational.com The principle involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the biological sample. biopharminternational.commdpi.com This denatures and precipitates the majority of proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into an analytical instrument or subjected to further cleanup steps.

For the analysis of this compound in plasma, a typical PPT protocol would involve the addition of a threefold volume of cold acetonitrile to the plasma sample. After vortexing and centrifugation, the clear supernatant would be collected for analysis. While efficient at removing a large portion of proteins, a key consideration with PPT is the potential for incomplete protein removal and the co-extraction of other soluble components, which may lead to matrix effects in mass spectrometry-based analyses. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. biopharminternational.com LLE is effective for both sample cleanup and analyte enrichment. biopharminternational.com The selection of the organic solvent is critical and is based on the polarity and pKa of the target analyte. For this compound, which is expected to be polar, a polar organic solvent would be necessary. Adjusting the pH of the aqueous sample can be used to modify the charge state of the analyte and enhance its partitioning into the organic phase.

A potential LLE strategy for extracting this compound from a urine sample might involve acidifying the urine to ensure the amino group is protonated, followed by extraction with a polar organic solvent. The organic layer would then be evaporated and the residue reconstituted in a mobile phase-compatible solvent for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile sample preparation technique that can provide cleaner extracts and higher analyte concentration factors compared to PPT and LLE. biopharminternational.com SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. biopharminternational.com

The choice of SPE sorbent is crucial for successful extraction. Given the polar and potentially charged nature of this compound, several SPE mechanisms could be employed:

Reversed-Phase SPE : Utilizes a nonpolar stationary phase (e.g., C18) to retain nonpolar compounds from a polar sample. While this compound is polar, it may still exhibit some retention on a C18 sorbent, particularly if the isobutyl group provides sufficient hydrophobicity.

Ion-Exchange SPE : This would be a highly effective mechanism for a molecule with an amino group. A strong cation exchange (SCX) sorbent could be used to retain the protonated amine group of this compound. The sample would be loaded under acidic conditions, followed by washing to remove neutral and anionic interferences. Elution would be achieved using a basic solution to neutralize the charge on the analyte.

Mixed-Mode SPE : These sorbents combine reversed-phase and ion-exchange properties, offering enhanced selectivity. A mixed-mode cation exchange (MCX) sorbent could simultaneously exploit the polarity and charge of this compound for highly effective purification.

The following table outlines a hypothetical SPE protocol for the extraction of this compound from a complex matrix like homogenized tissue.

| Step | Reagent/Solvent | Purpose |

| Conditioning | Methanol | To wet the sorbent and activate the functional groups. |

| Equilibration | Acidified Water | To prepare the sorbent for the sample's pH. |

| Sample Loading | Homogenized tissue extract (acidified) | To retain this compound on the sorbent. |

| Washing | Acidified Water, followed by Methanol | To remove hydrophilic and hydrophobic interferences, respectively. |

| Elution | 5% Ammonium Hydroxide in Methanol | To neutralize the charge and elute the analyte. |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach to sample preparation that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (dSPE) for cleanup. researchgate.net While originally developed for pesticide residue analysis in food matrices, its application has expanded to other analyte and sample types.

A modified QuEChERS approach could be adapted for the analysis of this compound in a matrix like soil. The first step would involve extracting the soil sample with an organic solvent (e.g., acetonitrile) and a mixture of salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation and drive the analyte into the organic layer. An aliquot of the supernatant would then be transferred to a tube containing a dSPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences) for further cleanup. After vortexing and centrifugation, the final extract is ready for analysis.

Below is a summary of potential sample preparation techniques for this compound in various research matrices.

| Research Matrix | Proposed Technique | Key Steps and Considerations |

| Plasma/Serum | Protein Precipitation (PPT) | Addition of 3:1 acetonitrile to plasma, vortex, centrifuge, collect supernatant. Fast and simple but may have matrix effects. |

| Urine | Liquid-Liquid Extraction (LLE) | pH adjustment of urine, extraction with a polar organic solvent, evaporation, and reconstitution. Good for analyte enrichment. |

| Tissue Homogenate | Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | Homogenize tissue, centrifuge, dilute supernatant, and apply to a conditioned MCX SPE cartridge. Provides very clean extracts. |

| Soil/Sediment | QuEChERS | Extraction with acetonitrile and salts, followed by dispersive SPE cleanup with PSA and C18 sorbents. Effective for complex solid matrices. |

Q & A

Basic: What are the critical steps in synthesizing 4-Amino-4-isobutylisoxazolidin-3-one, and how can reaction conditions be optimized for yield?

Synthesis typically involves refluxing precursors in anhydrous ethanol with catalytic acetic acid, followed by solvent evaporation and filtration . To optimize yield, control parameters such as reaction time (≥4 hours), molar ratios (1:1 stoichiometry), and solvent purity (absolute ethanol minimizes side reactions). Post-reaction purification via recrystallization or column chromatography is recommended to isolate the compound with >95% purity.

Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization of this compound?

Use NMR (¹H/¹³C) to confirm backbone structure and substituent positions, FT-IR for functional group validation (e.g., isoxazolidinone C=O stretch at ~1700 cm⁻¹), and HPLC-MS for purity assessment and molecular weight confirmation. Cross-validate with PubChem-derived computational data (e.g., InChIKey, SMILES) to resolve ambiguities .

Advanced: How can density functional theory (DFT) or molecular docking simulations enhance understanding of this compound’s reactivity or bioactivity?

DFT calculations (e.g., B3LYP/6-31G* level) predict electronic properties, such as HOMO-LUMO gaps, to assess stability under oxidative conditions. Molecular docking (using AutoDock Vina) models interactions with biological targets (e.g., enzymes), identifying binding affinities and active-site residues. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What methodological frameworks address contradictions in reported biological activity data across studies?

Adopt dose-response standardization (e.g., fixed molar concentrations) and cell-line validation (e.g., ATCC-certified models) to minimize variability. Use meta-analysis tools (e.g., RevMan) to statistically reconcile discrepancies, weighting studies by methodological rigor (e.g., blinded assays vs. observational data) .

Basic: What experimental designs are recommended for initial assessment of the compound’s antimicrobial or cytotoxic activity?

Employ broth microdilution assays (CLSI guidelines) for antimicrobial testing, using Staphylococcus aureus and E. coli as Gram-positive/negative models. For cytotoxicity, use MTT assays on human fibroblast (e.g., NIH/3T3) and cancer (e.g., HeLa) cell lines, with IC₅₀ calculations via nonlinear regression .

Advanced: How can isotopic labeling (e.g., ¹⁴C) or metabolic tracer studies elucidate this compound’s degradation pathways?

Incorporate ¹⁴C-labeled analogs in in vitro hepatic microsome assays to track metabolic byproducts via LC-radioisotope detection . Pair with HR-MS/MS to identify transient intermediates. For environmental degradation, use soil slurry models with GC-MS to monitor breakdown products under varying pH/temperature .

Basic: What are best practices for ensuring reproducibility in solubility and stability studies?

Use USP buffers (pH 1.2–7.4) for solubility profiling under biorelevant conditions. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Report results per ICH Q1A guidelines, including degradation kinetics (Arrhenius plots) .

Advanced: What statistical approaches are suitable for analyzing non-linear dose-response relationships in pharmacological studies?

Apply four-parameter logistic models (e.g., Hill equation) to fit sigmoidal curves, estimating EC₅₀ and Hill coefficients. Use Bayesian hierarchical models to account for inter-experiment variability. Validate with bootstrap resampling (≥1000 iterations) .

Basic: How should researchers select appropriate analytical equipment for quantifying trace impurities?

Prioritize UHPLC-PDA for high-resolution separation of isomers, coupled with charged aerosol detection (CAD) for non-UV-active impurities. For sub-ppm detection, use LC-QTOF-MS with isotopic pattern matching .

Advanced: What mechanistic studies can resolve conflicting hypotheses about this compound’s mode of action in enzymatic inhibition?

Combine stopped-flow kinetics (to measure transient-state rate constants) with X-ray crystallography of enzyme-inhibitor complexes. Validate via site-directed mutagenesis of predicted catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.